Home > Products > Screening Compounds P2402 > 2-(1H-Pyrazol-3-YL)morpholine
2-(1H-Pyrazol-3-YL)morpholine - 1316218-09-3

2-(1H-Pyrazol-3-YL)morpholine

Catalog Number: EVT-2901957
CAS Number: 1316218-09-3
Molecular Formula: C7H11N3O
Molecular Weight: 153.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-Pyrazol-3-yl)pyridine

    Compound Description: 2-(1H-Pyrazol-3-yl)pyridine serves as a versatile ligand in coordination chemistry. It features both pyrazole and pyridine rings, offering multiple nitrogen donor atoms for metal binding. This ligand has been explored in the context of iridium(III) complexes for pH sensing applications. [] Notably, 2-(1H-Pyrazol-3-yl)pyridine displays intriguing photophysical properties when incorporated into platinum(II) complexes, particularly exhibiting pH-dependent luminescence due to the protonation/deprotonation of the pyrazole nitrogen. []

4-((2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)anthracen-10-yl) methyl)morpholine

    Compound Description: This compound is a complex molecule featuring a pyrazoline ring system fused with an anthracene moiety and substituted with a morpholine ring. The crystal structure of this compound has been reported. []

Bis[2-(1H-pyrazol-3-yl-κN2)pyridine-κN]dithiocyanato-κN,κS-cadmium(II)

    Compound Description: This compound is a cadmium(II) complex coordinated by two 2-(1H-pyrazol-3-yl)pyridine ligands and two thiocyanate anions. The complex exhibits a distorted octahedral geometry around the cadmium center and participates in hydrogen bonding interactions. []

2-(1H-Pyrazol-3-yl)pyrazine

    Compound Description: This compound is a polytopic N-donor ligand that has been used to construct a Cu-[2+2] molecular grid exhibiting antiferromagnetic interactions. []

4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride

    Compound Description: This compound, also known as P027, acts as a potent and selective σ(1) receptor antagonist. [, ] Its hydrochloride salt exists in various polymorphs and solvates, each with unique physicochemical properties. [, , , , , , ] P027 has demonstrated promising antinociceptive effects in animal models of neuropathic pain and is considered a potential therapeutic candidate for various sigma receptor-related diseases. [, ]

2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles

    Compound Description: This class of compounds, synthesized via a cyclocondensation reaction, includes various derivatives with different aryl substituents. Several members of this class exhibit promising antimicrobial activity against a range of bacterial and fungal strains. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

    Compound Description: This compound serves as a versatile building block for constructing novel hybrid molecules with potential biological activity. It has been successfully employed in multicomponent reactions to generate acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes (TRSMs). []

N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives

    Compound Description: This series of compounds, designed as potential pancreatic lipase (PL) inhibitors, includes various derivatives with diverse substituents. Notably, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine exhibited potent PL inhibition (93 ± 1.12%) and a strong binding affinity (-9.5 kcal/mol) in molecular docking studies. []

3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives

    Compound Description: This series of compounds, designed as potential DNA gyrase inhibitors, exhibits promising antimicrobial activity. Notably, compounds 8b, 9a, 9c, and 10a demonstrated significant activity against various bacterial and fungal strains, with MIC values comparable to known antibiotics like norfloxacin and ciprofloxacin. []

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

    Compound Description: This compound and its alkyl derivatives represent a class of heterocyclic systems incorporating 1,2,4-triazole and pyrazole rings. Several derivatives displayed moderate antiradical activity, suggesting their potential as antioxidants. [, ]

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

    Compound Description: This compound, identified as PF-2545920, is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. Developed using structure-based drug design (SBDD), PF-2545920 exhibits favorable brain penetration and drug-like properties. It represents the first reported clinical candidate targeting PDE10A for schizophrenia treatment. []

2,6-di(1H-pyrazol-3-yl)pyridine (bppyH2)

    Compound Description: This compound serves as a pincer ligand in coordination chemistry, effectively complexing with iron to form both Fe(III) and Fe(II) complexes. These complexes demonstrate a reversible redox transformation and catalytic activity in the ring-opening polymerization of ε-caprolactone, highlighting their potential in controlled polymerization reactions. []

2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP)

    Compound Description: C5-BPP is a highly selective N-donor ligand that effectively separates trivalent actinide cations from lanthanides. This compound exhibits exceptional extraction capabilities for Am(III) even in the presence of high nitric acid concentrations. [, ]

3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives

    Compound Description: This class of compounds, synthesized via Hantzsch condensation, comprises diverse derivatives with various aryl substituents. These compounds have shown promising antimicrobial and antioxidant activities, with some derivatives exhibiting potent activity against bacterial and fungal strains. []

N-(1H-Pyrazol-3-yl)pyridin-2-amine

    Compound Description: This compound represents a scaffold used in developing selective small-molecule inhibitors for dual leucine zipper kinase (DLK, MAP3K12). These inhibitors hold therapeutic potential for treating various neurological conditions, including acute neuronal injury and chronic neurodegenerative diseases. []

4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives

    Compound Description: These compounds represent a series of derivatives based on the 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine scaffold. These compounds show promising antiparasitic activity against various Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. [, ]

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

    Compound Description: This series of compounds consists of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) thiophene-2-carboxamide derivatives exhibiting potent and selective inhibition of monoamine oxidase B (MAO-B). These compounds showed memory-enhancing effects in rodent models and are considered potential therapeutic agents for cognitive impairment. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

    Compound Description: This group of compounds represents a novel class of propionyl-spaced bisheterocyclic compounds synthesized from levulinic acid. These compounds feature two pyrazole rings linked by a propanone bridge. []

5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

    Compound Description: This group of compounds, synthesized from alkyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates, feature a pyrazolo[4,3-c]pyridine core. Various heteroaryl substituents can be incorporated at the 5-position, leading to a diverse range of derivatives. []

2,6-bis-(5-phenyl-1H-pyrazol-3-yl)pyridine (H2BPPP)

    Compound Description: H2BPPP is a bis-pyrazole derivative used as a ligand in the synthesis of d10 metal complexes. It can exist in tautomeric forms in solution and displays interesting luminescent properties. []

3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridines and 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde Derivatives

    Compound Description: These two series of compounds, containing multiple pyrazole and pyridine rings, were designed and synthesized as potential anticancer agents. They exhibited moderate to good cytotoxic activity against several human cancer cell lines. []

    Compound Description: This compound, also known as SEN15924 or WAY-361789, is a potent and selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. It shows promising results in rodent behavioral cognition models and is a potential therapeutic candidate for cognitive impairment associated with Alzheimer's disease and schizophrenia. []

Overview

2-(1H-Pyrazol-3-yl)morpholine is a compound that combines a pyrazole ring with a morpholine moiety, presenting significant interest in medicinal chemistry due to its potential pharmacological applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and antitumor properties, while morpholines are often utilized in drug design for their ability to enhance solubility and bioavailability. The compound's structure allows it to serve as a scaffold for further modifications, potentially leading to novel therapeutic agents.

Source

The compound can be synthesized through various organic reactions involving pyrazole derivatives and morpholine. Research articles and patents provide insights into its synthesis and applications, highlighting its relevance in pharmaceutical chemistry .

Classification

2-(1H-Pyrazol-3-yl)morpholine is classified as a heterocyclic organic compound. It falls under the category of pyrazole derivatives, which are recognized for their significant role in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(1H-Pyrazol-3-yl)morpholine typically involves the reaction of appropriate pyrazole derivatives with morpholine. Common methods include:

  • Aminolysis Reactions: This involves the nucleophilic attack of morpholine on activated pyrazole derivatives.
  • Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the pyrazole ring in conjunction with the morpholine structure.

Technical Details

One effective synthetic route involves the cyclocondensation of hydrazines with carbonyl compounds to form the pyrazole ring, followed by subsequent reactions with morpholine derivatives. For instance, the use of 1,3-dicarbonyl compounds in combination with hydrazine has been shown to yield various substituted pyrazoles effectively .

Molecular Structure Analysis

Structure

The molecular structure of 2-(1H-Pyrazol-3-yl)morpholine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) attached to a morpholine ring (a six-membered ring containing one nitrogen atom). The general formula can be represented as:

C8H10N4OC_8H_{10}N_4O

Data

The molecular weight of 2-(1H-Pyrazol-3-yl)morpholine is approximately 166.19 g/mol. The compound's structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

2-(1H-Pyrazol-3-yl)morpholine can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine can act as a nucleophile, allowing for further functionalization.
  • Condensation Reactions: The compound may react with aldehydes or ketones to form more complex structures.

Technical Details

Research indicates that modifications at the pyrazole or morpholine moieties can lead to enhanced biological activity. For example, introducing different substituents on the pyrazole ring has been shown to affect pharmacological properties significantly .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(1H-Pyrazol-3-yl)morpholine often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  1. Binding to Target Proteins: The compound may bind selectively to certain receptors or enzymes, modulating their activity.
  2. Inhibition of Pathways: It may inhibit key signaling pathways involved in inflammation or cancer progression.

Data

Studies have demonstrated that certain derivatives exhibit significant inhibitory activity against specific targets, suggesting a promising therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of nitrogen atoms.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the morpholine nitrogen.
Applications

Scientific Uses

2-(1H-Pyrazol-3-yl)morpholine and its derivatives have been explored for various applications in medicinal chemistry:

  • Pharmaceutical Development: Investigated for anti-inflammatory, analgesic, and anticancer activities.
  • Biological Research: Used as probes in biological assays to study enzyme inhibition and receptor interactions.

Recent studies highlight its potential as a lead compound for developing new therapeutics targeting various diseases .

Synthesis and Methodological Innovations

Regioselective Cyclocondensation Strategies for Morpholine-Pyrazole Hybridization

Regioselective cyclocondensation enables precise control over the substitution pattern of the pyrazole ring prior to morpholine integration. This approach is critical for synthesizing 2-(1H-pyrazol-3-yl)morpholine derivatives with defined pharmacophoric orientations. Key strategies include:

  • Hydrazine-Dicarbonyl Cyclocondensation: Treatment of 1,3-dicarbonyl compounds with morpholine-functionalized hydrazines yields 1,3,5-trisubstituted pyrazoles with high regioselectivity. For example, ethyl acetoacetate reacts with N-morpholinyl hydrazines under nano-ZnO catalysis to afford 5-methyl-1-(morpholinyl)pyrazole-3-carboxylates at 95% yield. Steric and electronic effects govern regioselectivity, with electron-withdrawing groups (e.g., CF₃) favoring 1,3,4,5-tetrasubstituted pyrazoles [7].
  • α,β-Unsaturated Ketone Routes: Cyclocondensation of chalcone derivatives with hydrazines forms pyrazoline intermediates, which undergo oxidative aromatization to pyrazoles. Copper triflate/ionic liquid systems facilitate one-pot conversion of β-aryl chalcones and arylhydrazines to 1,3,5-triarylpyrazoles (82% yield), followed by N-alkylation with 4-(2-chloroethyl)morpholine to append the morpholine unit [7].

Table 1: Regioselective Pyrazole Synthesis via Cyclocondensation

Starting MaterialReagentCatalyst/Reaction ConditionsProduct RegiochemistryYield (%)
Ethyl acetoacetateMorpholinyl hydrazineNano-ZnO, ethanol, 25°C1,3,5-trisubstituted95
CF₃-substituted diketoneAryl hydrazineHCl/DMAc, 25°C1,3,4,5-tetrasubstituted74–77
β-Aryl chalconeAryl hydrazineCu(OTf)₂/[bmim]PF₆, 80°C1,3,5-triaryl substituted82

Multicomponent Reaction Systems for Functionalized Derivatives

Multicomponent reactions (MCRs) efficiently construct complex pyrazole-morpholine architectures in a single step, minimizing purification and maximizing atom economy:

  • Pyrano[2,3-c]pyrazole Synthesis: Morpholine triflate (MorT) catalyzes a four-component reaction between ethyl acetoacetate, hydrazine, aldehydes, and malononitrile in ethanol/water. This yields 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles bearing morpholine-ionizable scaffolds (85–92% yield). MorT (10 mol%) acts as a Lewis acid, activating the aldehyde for Knoevenagel condensation and facilitating Michael addition and cyclization [5].
  • 1,3-Dipolar Cycloadditions: Acetylenic ketones undergo cyclocondensation with in situ-generated diazomethane equivalents. Morpholine-containing sydnones participate in copper-catalyzed alkyne-azide cycloadditions (CuAAC) to generate triazole-pyrazole-morpholine triads. This "click" approach achieves near-quantitative yields under mild conditions [7].

Table 2: Multicomponent Syntheses of Pyrazole-Morpholine Hybrids

Reaction TypeComponentsCatalyst/ConditionsKey Product FeatureYield Range (%)
Knoevenagel-MichaelAldehyde, malononitrile, N,N′-dimethylbarbituric acid, morpholineSolvent-free, 25°CIonic unsymmetrical scaffold75–97
Pyrano[2,3-c]pyrazoleAldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrileMorT (10 mol%), EtOH/H₂O, refluxDihydropyrano[2,3-c]pyrazole core85–92
Hydrazine/Michael acceptorHydrazine, morpholine acrylate, α,β-unsaturated carbonylVisible light/air, RT3,5-Disubstituted pyrazole-morpholine70–89

Catalytic Approaches in Pyrazole-Morpholine Ring Assembly

Advanced catalysts enhance reaction efficiency and selectivity in pyrazole-morpholine bond formation:

  • Nano-ZnO Catalysis: Nanoparticulate ZnO (20 mol%) enables room-temperature cyclocondensation of hydrazines and 1,3-dicarbonyls in ethanol. This method achieves 95% yield for 5-methyl-1-(2-morpholinoethyl)pyrazole-3-carboxylate with >98:2 regioselectivity. The catalyst’s high surface area and Lewis acidity facilitate enolization and dehydration without requiring stoichiometric bases or acids [7].
  • Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling installs aryl groups at pyrazole C4 prior to morpholine attachment. Using Pd(OAc)₂/tBuBrettPhos, 4-bromo-1H-pyrazole reacts with arylboronic acids, followed by N-alkylation with 4-(2-chloroethyl)morpholine. This affords 4-aryl-1-(2-morpholinoethyl)pyrazoles (75–89% yield) with full control over aryl group placement [1].
  • Ruthenium-Catalyzed Dehydrogenation: Ru₃(CO)₁₂ with NHC-diphosphine ligands catalyzes acceptorless dehydrogenative coupling of 1,3-diols and morpholinylhydrazines. This direct route generates 1,4-disubstituted pyrazolyl morpholines with water and H₂ as sole byproducts (70–82% yield) [1].

Post-Synthetic Modifications for Bioactive Analog Development

Functional group transformations of pre-formed pyrazole-morpholine scaffolds diversify molecular architectures:

  • Halogenation for Cross-Coupling: Iodination at pyrazole C4 using I₂/NaHCO₃ yields 4-iodo-1-(2-morpholinoethyl)pyrazoles. These serve as intermediates for Sonogashira, Suzuki, or Buchwald-Hartmann reactions to introduce alkynyl, aryl, or amino groups. Acetic acid-mediated deprotection simultaneously removes N-tosyl groups, enabling direct access to 4-substituted pyrazolyl morpholines [1].
  • Spiroannulation and Heterocycle Fusion: Electrophilic cyclization of morpholin-4-ium intermediates with N-bromosuccinimide (NBS)/NaOAc generates spirobarbituric cyclopropanes (83–98% yield). These strained systems exhibit enhanced bioactivity profiles and serve as precursors for kinase inhibitors [4] [5].
  • Deprotection and Salt Formation: Acidic cleavage of N-Boc or N-tosyl protecting groups liberates secondary amines, which are converted to hydrochloride salts for improved solubility. 2-(1H-Pyrazol-3-yl)morpholine hydrochloride (95% purity) is characterized by ¹H NMR (DMSO-d₆): δ 7.65 (s, 1H, pyrazole H4), 6.45 (s, 1H, pyrazole H5), 3.95 (m, 1H, morpholine H2), 3.60 (m, 4H, morpholine H3, H5), 2.85 (m, 2H, morpholine H6), 2.70 (m, 1H, morpholine H6') [6].

Table 3: Post-Synthetic Modifications of Pyrazole-Morpholine Scaffolds

ReactionReagents/ConditionsSubstrateProductApplication
IodinationI₂, NaHCO₃, CHCl₃, RT1-Tosyl-3-(morpholinoethyl)pyrazole4-Iodo-1-(morpholinoethyl)pyrazoleCross-coupling precursor
SpirocyclizationNBS, NaOAc, DMF, 60°CMorpholinium barbiturateSpirocyclopropaneKinase inhibitor core
Salt formationHCl/Et₂O, CH₂Cl₂, 0°C2-(1H-Pyrazol-3-yl)morpholineHydrochloride saltSolubility enhancement

Properties

CAS Number

1316218-09-3

Product Name

2-(1H-Pyrazol-3-YL)morpholine

IUPAC Name

2-(1H-pyrazol-5-yl)morpholine

Molecular Formula

C7H11N3O

Molecular Weight

153.185

InChI

InChI=1S/C7H11N3O/c1-2-9-10-6(1)7-5-8-3-4-11-7/h1-2,7-8H,3-5H2,(H,9,10)

InChI Key

HHIUHYLOJFTTJK-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC=NN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.